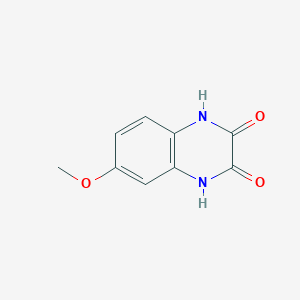

6-Methoxyquinoxaline-2,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTYMWBYHAIEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351372 | |

| Record name | 6-methoxyquinoxaline-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31910-18-6 | |

| Record name | 1,4-Dihydro-6-methoxy-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31910-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methoxyquinoxaline-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Quinoxalinedione, 1,4-dihydro-6-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 6-Methoxyquinoxaline-2,3-diol"

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxyquinoxaline-2,3-diol

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and rationale behind key experimental decisions.

Strategic Overview: Synthesis and Analysis Workflow

The successful synthesis of this compound is a two-stage process, beginning with the preparation of the essential precursor, 4-methoxy-1,2-phenylenediamine, followed by a cyclocondensation reaction to form the target quinoxaline ring system. Rigorous characterization is then employed to confirm the structure, purity, and key chemical properties of the final compound.

Caption: High-level workflow for the synthesis and characterization of this compound.

Synthesis Methodology: From Precursor to Core Scaffold

The most reliable and widely adopted route for synthesizing quinoxaline derivatives is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] This strategy is applied here for the target molecule.

Caption: The two-step synthetic pathway to this compound.

Step 1: Synthesis of Precursor 4-Methoxy-1,2-phenylenediamine

The critical starting material, 4-methoxy-1,2-phenylenediamine, is synthesized via the catalytic reduction of 4-methoxy-2-nitroaniline.[2][3] This reduction is a foundational step in many heterocyclic syntheses.

Experimental Protocol:

-

Dissolution: In a hydrogenation-safe vessel, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol.[3][4]

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on activated carbon (Pd/C), typically 5-10 mol%, to the solution under an inert atmosphere if possible.[2][3]

-

Hydrogenation: Subject the mixture to hydrogenation. This can be achieved using a Parr hydrogenator or a balloon filled with hydrogen gas, ensuring vigorous stirring.[2][5] The reaction is typically run at room temperature for 4-24 hours.[2]

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[2]

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting product, 4-methoxy-1,2-phenylenediamine, is often obtained as a dark oil or solid and can be used in the next step, sometimes without further purification.[3][4]

Scientist's Note: The choice of a palladium catalyst is crucial for its high efficiency and selectivity in reducing the nitro group without affecting the aromatic ring or the methoxy group. Filtration through Celite is a standard and effective method for removing fine, heterogeneous catalysts like Pd/C, ensuring a clean product for the subsequent step.

Step 2: Synthesis of 6-Methoxy-1,4-dihydroquinoxaline-2,3-dione

The core structure is formed through the cyclocondensation of the synthesized diamine with oxalic acid.[6][7] This reaction forms the dione tautomer, which exists in equilibrium with the diol form. Microwave-assisted synthesis offers a green and efficient alternative to conventional heating, often resulting in higher yields and shorter reaction times.[6][8]

Protocol 1: Microwave-Assisted Synthesis

-

Reactant Mixture: In an open microwave-safe beaker, thoroughly mix powdered 4-methoxy-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.0 eq).[8]

-

Water Addition: Add a minimal amount of water (e.g., 1 mL for a 0.01 mol scale reaction) and mix thoroughly.[8]

-

Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at approximately 400 W for 3-5 minutes.[6][8]

-

Product Isolation: Add ~100 mL of water to the vessel and irradiate for another minute to achieve a clear solution, then allow it to cool to room temperature to facilitate crystallization.[8]

-

Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.[8]

Protocol 2: Conventional Heating

-

Reactant Mixture: In a round-bottom flask, combine 4-methoxy-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.0 eq) in the presence of an acidic catalyst like hydrochloric acid.[7]

-

Heating: Heat the mixture under reflux using an oil bath for 1.5-3 hours.[7]

-

Work-up: Cool the reaction mixture to room temperature. The crude product often precipitates directly.

-

Purification: Collect the solid by filtration and purify by recrystallization.

Scientist's Note: The reaction proceeds via a double condensation mechanism. The acidic conditions protonate the carbonyl groups of oxalic acid, making them more electrophilic and susceptible to nucleophilic attack by the amino groups of the phenylenediamine. Microwave irradiation dramatically accelerates this process by efficiently transferring energy to the polar reactants.

Purification Strategy

Quinoxaline-2,3-diones often exhibit poor solubility in common organic solvents, making recrystallization the most effective purification method.[8] A common and highly effective strategy involves dissolving the crude product in a dilute basic solution (e.g., 5% NaOH) and then re-precipitating the pure product by acidifying with a dilute acid (e.g., dil. HCl). This process removes neutral and acidic impurities.[6][8]

The Critical Role of Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 6-Methoxy-1,4-dihydroquinoxaline-2,3-dione.[9][10] This is a fundamental characteristic of this class of compounds. In the solid state, the dione form is generally predominant due to favorable intermolecular hydrogen bonding and crystal packing forces. In solution, the equilibrium can be influenced by solvent polarity.[11]

Caption: Tautomeric equilibrium between the dione (keto) and diol (enol) forms.

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound requires a multi-faceted analytical approach. The data presented below are typical expected values for the dione tautomer, which is often what is observed in standard analytical conditions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | N/A |

| Molecular Weight | 192.17 g/mol | N/A |

| Melting Point | >340 °C | [6] |

| Appearance | Colorless or off-white crystals | [6] |

Spectroscopic Analysis

| Technique | Expected Observations | Rationale |

| ¹H NMR (DMSO-d₆) | δ ~11.7 ppm (s, 2H, NH), δ ~7.0-7.5 ppm (m, 3H, Ar-H) | The downfield singlet corresponds to the two acidic N-H protons of the dione form. The aromatic region will show signals corresponding to the three protons on the methoxy-substituted benzene ring.[6] |

| ¹³C NMR (DMSO-d₆) | δ ~155-160 ppm (C=O), δ ~150-155 ppm (Ar-C-O), δ ~110-135 ppm (Ar-C), δ ~55 ppm (O-CH₃) | The key signals are the two carbonyl carbons in the downfield region. The aromatic carbons and the methoxy carbon will appear in their characteristic regions. |

| IR Spectroscopy (KBr) | ~3350 cm⁻¹ (N-H stretch), ~1710 & 1680 cm⁻¹ (asymmetric & symmetric C=O stretch), ~1250 cm⁻¹ (C-N stretch), ~850 cm⁻¹ (Ar C-H bend) | The presence of two distinct carbonyl peaks is strong evidence for the dione structure. The broad N-H stretch is also characteristic.[6][8] |

| Mass Spectrometry (MS) | m/z = 192.17 (M⁺) or 193.18 ([M+H]⁺) | The molecular ion peak will confirm the molecular weight of the compound. |

Chromatographic Methods

-

Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase would be a mixture of chloroform and methanol (e.g., 9:1 v/v), where the product would have an approximate Rf value of 0.52.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (UHPLC-MS/MS), is the gold standard for assessing the final purity of the compound and for quantitative analysis in complex matrices.[12]

Relevance and Applications in Drug Development

Quinoxaline scaffolds are privileged structures in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities.[6] The quinoxaline-2,3-dione core, in particular, is found in molecules investigated for:

-

Anticancer Activity: Many quinoxaline derivatives exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms like DNA intercalation.[6][13]

-

Antimicrobial Properties: The scaffold has been associated with both antibacterial and antifungal activities.[6]

-

NMDA Receptor Antagonism: Certain quinoxaline-2,3-diones act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a target relevant for neurodegenerative diseases.[14]

The 6-methoxy substituent can significantly modulate a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its overall therapeutic profile.[13]

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound. By detailing both the synthesis of the key 4-methoxy-1,2-phenylenediamine precursor and its subsequent cyclocondensation, we provide a clear path to the target molecule. Understanding the critical keto-enol tautomerism and employing a thorough suite of characterization techniques are paramount to ensuring the quality and identity of the final product. The established biological relevance of the quinoxaline-2,3-dione scaffold underscores the importance of this compound as a valuable building block for the discovery of novel therapeutic agents.

References

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).

- An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline. (n.d.). BenchChem.

-

Synthesis of quinoxaline‐2,3‐diones. (n.d.). ResearchGate. [Link]

- Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry. (n.d.). BenchChem.

-

Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Cytotoxicity. (2011). Ingenta Connect. [Link]

- Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols. (n.d.). BenchChem.

-

Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. (2012). Hindawi. [Link]

- Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. (n.d.). BenchChem.

-

Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). LCGC International. [Link]

-

Keto-enol Tautomerism. (2024). Chemistry LibreTexts. [Link]

-

Keto-enol tautomerism in the development of new drugs. (2024). Frontiers in Chemistry. [Link]

-

Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. (2024). Royal Society of Chemistry. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules. [Link]

-

Keto-enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

-

Tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives. (1969). Journal of the Chemical Society C: Organic. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dio...: Ingenta Connect [ingentaconnect.com]

- 7. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

An In-Depth Technical Guide to the Mechanism of Action of 6-Methoxyquinoxaline-2,3-diol

Abstract

6-Methoxyquinoxaline-2,3-diol is a key member of the quinoxaline-2,3-dione class of compounds, which are recognized for their potent and competitive antagonism of ionotropic glutamate receptors. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. We will explore its binding profile, the downstream cellular and physiological consequences of receptor blockade, and the validated experimental methodologies used to characterize these interactions. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology, offering a comprehensive overview of the compound's function and its potential as a neuroprotective and anticonvulsant agent.

Introduction: Targeting Excitatory Neurotransmission

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), mediating fast synaptic transmission, neuronal plasticity, and higher cognitive functions.[1] Its actions are mediated by a family of ionotropic and metabotropic receptors. The ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that are further subdivided into three main families: NMDA, AMPA, and kainate receptors, named after their selective agonists.[2]

Overstimulation of these receptors, a phenomenon known as excitotoxicity, is a common pathological pathway in a range of acute and chronic neurological disorders, including epilepsy, cerebral ischemia, and neurodegenerative diseases.[1] This has driven significant research into the development of glutamate receptor antagonists as potential therapeutic agents.[1] The quinoxaline-2,3-dione scaffold has proven to be a particularly fruitful chemical template for developing competitive antagonists that target the AMPA and kainate receptor subtypes.[2][3] this compound emerged from this line of research as a potent and valuable tool for dissecting the roles of these receptors in health and disease.

Part I: Molecular Mechanism of Action

The primary mechanism of action of this compound is its function as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors.[4]

Receptor Binding Profile & Selectivity

Quinoxaline-2,3-dione derivatives are among the most extensively studied classes of competitive AMPA/kainate receptor antagonists.[4] These compounds act by binding to the same site as the endogenous agonist, glutamate, but without activating the receptor. By occupying the binding site, they prevent glutamate from binding and subsequently block the opening of the ion channel.

While specific binding affinity values (Kᵢ or IC₅₀) for this compound itself are not detailed in the provided search results, the broader class of quinoxalinediones, such as CNQX and NBQX, are known to be potent antagonists.[4] For example, the related compound PNQX is a potent AMPA antagonist with an IC₅₀ of 0.063 µM.[5][6] The development of these analogs has been a focus of medicinal chemistry to improve potency, selectivity over the NMDA receptor's glycine site, and pharmacokinetic properties like aqueous solubility.[1][3][5]

The general selectivity profile for this class is a high affinity for AMPA and kainate receptors with a comparatively lower affinity for the NMDA receptor complex.[4] This selectivity is crucial, as non-selective blockade of all glutamate receptors can lead to significant adverse effects.

Nature of Antagonism: Competitive Inhibition

The antagonism exerted by this compound is competitive. This means it directly competes with glutamate for the orthosteric binding site on the receptor's ligand-binding domain (LBD). The binding is reversible, and the degree of inhibition is dependent on the relative concentrations of the antagonist and the agonist (glutamate). This contrasts with non-competitive antagonists, which bind to an allosteric site on the receptor to prevent its activation, regardless of agonist concentration.[2]

The diagram below illustrates the principle of competitive antagonism at an AMPA/kainate receptor.

Caption: Competitive antagonism at the AMPA/Kainate receptor by this compound.

Part II: Cellular and Physiological Effects

The blockade of AMPA and kainate receptors by this compound translates into significant effects at both the cellular and systemic levels.

Inhibition of Neuronal Excitation

At the cellular level, the primary consequence of AMPA/kainate receptor antagonism is the reduction of fast excitatory neurotransmission. By preventing glutamate from opening these ion channels, this compound inhibits the influx of sodium (Na⁺) and calcium (Ca²⁺) ions that would normally depolarize the postsynaptic neuron. This leads to a decrease in the amplitude and frequency of excitatory postsynaptic potentials (EPSPs), making it more difficult for the neuron to reach the threshold for firing an action potential.

Neuroprotective and Anticonvulsant Properties

The role of AMPA and kainate receptors in excitotoxicity makes their antagonists potent candidates for neuroprotective and anticonvulsant therapies.[1][4] Excessive glutamate release during events like a stroke or seizure leads to massive receptor activation, uncontrolled ion influx, and subsequent cell death. By blocking these receptors, quinoxalinediones can mitigate this damage.

Numerous studies have demonstrated a clear link between kainate receptors and epilepsy.[4] The therapeutic potential of targeting these pathways was validated with the approval of perampanel, a non-competitive AMPA receptor antagonist, for the treatment of seizures.[4] Similarly, competitive antagonists like NBQX, a structural analog of this compound, have been shown to have therapeutic effects in animal models of neurological disease and can enhance the protective activity of other antiepileptic drugs against seizures.[1][7]

Part III: Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on established pharmacological and electrophysiological techniques.

Protocol 1: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity and selectivity of a compound for its target receptor. It involves using a radiolabeled ligand (e.g., [³H]-AMPA) that is known to bind to the receptor of interest.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the AMPA receptor.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) rich in AMPA receptors and prepare a crude membrane fraction through centrifugation.

-

Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled AMPA receptor agonist or antagonist (the "radioligand").

-

Competition: In parallel, set up incubations with the radioligand and increasing concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation reaches equilibrium, rapidly separate the bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Kᵢ Calculation: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Electrophysiological Recording

Electrophysiology directly measures the functional consequences of receptor antagonism on neuronal activity. Techniques like whole-cell patch-clamp recording can assess the compound's effect on glutamate-evoked currents.

Objective: To confirm the antagonistic activity of this compound and determine its functional potency.

Methodology:

-

Cell Preparation: Use primary cultured neurons (e.g., hippocampal neurons) or brain slices.

-

Patch-Clamp Setup: Establish a whole-cell patch-clamp recording from a single neuron.

-

Baseline Recording: Perfuse the cell with an external solution and locally apply a known concentration of glutamate or AMPA to evoke an inward current. Record this baseline response.

-

Compound Application: Perfuse the cell with a solution containing a specific concentration of this compound for a set period.

-

Test Recording: While still in the presence of the antagonist, re-apply the same concentration of glutamate or AMPA and record the resulting current.

-

Washout: Perfuse the cell with the original external solution to wash out the antagonist and confirm the reversibility of the effect by re-applying the agonist.

-

Data Analysis: Compare the amplitude of the glutamate-evoked current before, during, and after the application of the antagonist. A reduction in current amplitude in the presence of the compound indicates antagonistic activity. Construct a dose-response curve by testing multiple concentrations to determine the IC₅₀ for functional inhibition.

Conclusion

This compound exemplifies the therapeutic and research potential of the quinoxalinedione class of compounds. Its mechanism of action as a competitive antagonist at AMPA and kainate receptors is well-established within its chemical family. By directly blocking the binding of glutamate, it effectively dampens excessive excitatory neurotransmission, a key factor in the pathophysiology of epilepsy and ischemic brain injury. The experimental protocols outlined herein—radioligand binding and electrophysiological recording—are fundamental tools for characterizing this mechanism and for the continued development of novel, more selective, and potent glutamate receptor modulators. Future research may focus on elucidating interactions with specific AMPA/kainate receptor subunits to develop compounds with tailored physiological effects and improved therapeutic indices.

References

-

Chałupnik P., Vialko A., Pickering D.S., et al. (2022). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Int. J. Mol. Sci., 23(15), 8797. [Link]

-

Chalupnik, P., Vialko, A., Pickering, D. S., Hinkkanen, M., Donbosco, S., Møller, T. C., ... & Kristensen, A. S. (2022). Discovery of the first highly selective antagonist of the GluK3 kainate receptor subtype. ResearchGate. [Link]

-

Ornstein, P. L., Arnold, M. B., Augenstein, N. K., et al. (1998). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. PubMed. [Link]

-

Di Fabio, R., Cugola, A., Feriani, A., et al. (2008). Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships. PubMed. [Link]

-

Ornstein, P. L., Arnold, M. B., Augenstein, N. K., et al. (1998). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/Gly N Receptor Antagonists: Amino Acid Derivatives. Scilit. [Link]

-

Fucile, S., Miledi, R., & Eusebi, F. (2006). Competitive AMPA receptor antagonists. PubMed. [Link]

-

Sanger, D. J., & Joly, D. (1999). AMPA receptor antagonists. PubMed. [Link]

-

Sanger, D., & Joly, D. (1999). AMPA receptor antagonists. ResearchGate. [Link]

-

Guryanov, I., Gerasimova, M., & Zaitsev, A. (2023). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. MDPI. [Link]

-

Takano, Y., Taka,i H., et al. (2005). Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position. PubMed. [Link]

-

Lason, W., Czuczwar, S. J. (1993). 2,3-dihydroxy-6-nitro-7-sulfamoylbenzo(F)quinoxaline enhances the protective activity of common antiepileptic drugs against maximal electroshock-induced seizures in mice. PubMed. [Link]

Sources

- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. 2,3-dihydroxy-6-nitro-7-sulfamoylbenzo(F)quinoxaline enhances the protective activity of common antiepileptic drugs against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 6-Methoxyquinoxaline-2,3-diol: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoxaline-2,3-dione Scaffold as a Privileged Structure in Neuroscience

The quinoxaline structural motif is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Within the central nervous system (CNS), the quinoxaline-2,3-dione core, in particular, has emerged as a "privileged scaffold" for the development of antagonists targeting ionotropic glutamate receptors (iGluRs).[3][4] Glutamate is the principal excitatory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3]

This technical guide will provide an in-depth exploration of the biological activity of a specific derivative, 6-Methoxyquinoxaline-2,3-diol. While direct, extensive literature on this precise molecule is limited, by examining the well-established structure-activity relationships (SAR) of the broader quinoxaline-2,3-dione class, we can infer its likely biological profile and propose a robust framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit the therapeutic potential of this compound class.

The Central Hypothesis: this compound as a Competitive AMPA Receptor Antagonist

The primary mechanism of action for many quinoxaline-2,3-diones is competitive antagonism at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of iGluRs.[3][4] These receptors mediate the majority of fast excitatory synaptic transmission in the brain. Overactivation of AMPA receptors leads to excessive calcium influx and subsequent excitotoxicity, a key pathological event in many neurological disorders. The quinoxaline-2,3-dione structure acts as a bioisostere for the glutamate ligand, allowing it to bind to the ligand-binding domain of the AMPA receptor without activating the ion channel.

The 6-methoxy substitution on the quinoxaline ring is expected to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile. The hydroxyl groups at the 2 and 3 positions are critical for the diol tautomeric form, which is essential for interaction with the receptor's binding pocket.

Proposed Mechanism of Action: Competitive Inhibition of Glutamate Binding

The antagonistic activity of this compound at the AMPA receptor is predicated on its ability to compete with endogenous glutamate for the same binding site. This interaction is governed by the law of mass action; in the presence of the antagonist, a higher concentration of glutamate is required to elicit a given level of receptor activation.

Synthesis of this compound

The synthesis of quinoxaline-2,3-diones is typically achieved through one of two primary routes. The choice of method depends on the availability of starting materials and the desired scale of production.

Method A: Condensation of o-Phenylenediamine with a 1,2-Dicarbonyl Compound

This is a classical and widely used method for the formation of the quinoxaline ring system.

Step-by-Step Protocol:

-

Starting Materials: 4-Methoxy-1,2-phenylenediamine and diethyl oxalate.

-

Reaction: Equimolar amounts of 4-methoxy-1,2-phenylenediamine and diethyl oxalate are refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid).

-

Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Method B: Hydrolysis of 2,3-Dimethoxyquinoxaline

This method is advantageous if the corresponding 2,3-dimethoxyquinoxaline is readily available or easier to synthesize.[5]

Step-by-Step Protocol:

-

Starting Material: 6-Methoxy-2,3-dimethoxyquinoxaline.

-

Hydrolysis: The starting material is heated at reflux in a mixture of a strong acid (e.g., 2 M hydrochloric acid) and a co-solvent like dioxane.[5]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[5]

-

Isolation: Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with water, and dried.

In Vitro Evaluation of Biological Activity

A tiered approach to in vitro testing is recommended to comprehensively characterize the biological activity of this compound.

Radioligand Binding Assays

These assays provide a direct measure of the compound's affinity for the target receptor.

Protocol: [³H]-AMPA Displacement Assay

-

Tissue Preparation: Prepare synaptic membranes from rat or mouse forebrain tissue.

-

Assay Buffer: Tris-HCl buffer containing a chaotropic salt (e.g., KSCN) to enhance [³H]-AMPA binding.

-

Incubation: Incubate the synaptic membranes with a fixed concentration of [³H]-AMPA and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [³H]-AMPA binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for Quinoxaline-2,3-diones

| Compound | Substitution | AMPA Receptor Ki (nM) |

| Quinoxaline-2,3-dione | Unsubstituted | 500 |

| This compound | 6-Methoxy | (To be determined) |

| 6-Nitroquinoxaline-2,3-dione | 6-Nitro | 50 |

| 6,7-Dichloroquinoxaline-2,3-dione | 6,7-Dichloro | 20 |

Note: This table is for illustrative purposes. The binding affinities of related compounds suggest that electron-withdrawing groups at the 6- and 7-positions generally enhance potency.

Electrophysiological Assays

Electrophysiology provides a functional measure of the compound's effect on receptor activity.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) stably expressing the desired AMPA receptor subunits.

-

Recording: Establish a whole-cell patch-clamp recording from a single cell.

-

Agonist Application: Apply a known concentration of glutamate or AMPA to elicit an inward current.

-

Antagonist Application: Co-apply this compound with the agonist and measure the reduction in the current amplitude.

-

Dose-Response: Generate a dose-response curve to determine the EC₅₀ value for the antagonistic effect.

In Vivo Preclinical Evaluation

Promising in vitro activity should be followed by in vivo studies to assess the compound's therapeutic potential in relevant animal models.

Neuroprotective Effects in an Ischemia Model

The ability of this compound to mitigate excitotoxic neuronal death can be evaluated in a rodent model of stroke.

Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament.

-

Drug Administration: Administer this compound (intravenously or intraperitoneally) either before or after the ischemic insult.

-

Outcome Measures:

-

Infarct Volume: Measure the volume of damaged brain tissue 24-48 hours post-MCAO using TTC staining.

-

Neurological Deficit Score: Assess motor and sensory function using a standardized neurological scoring system.

-

Anticonvulsant Activity

The efficacy of this compound in preventing seizures can be tested in acute seizure models.

Protocol: Maximal Electroshock (MES) or Pentylenetetrazole (PTZ) Induced Seizure Models

-

Animal Model: Use adult mice.

-

Drug Administration: Administer this compound at various doses.

-

Seizure Induction: Induce seizures via corneal electroshock (MES) or subcutaneous injection of PTZ.

-

Endpoint: Observe the animals for the presence or absence of tonic-clonic seizures and determine the ED₅₀ (the dose that protects 50% of the animals from seizures).

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline-2,3-diones is highly dependent on the substitution pattern on the benzene ring.[6]

-

Positions 6 and 7: Substitution at these positions with electron-withdrawing groups (e.g., nitro, chloro) generally increases antagonist potency at AMPA receptors.[3] The 6-methoxy group, being an electron-donating group, may have a different impact, potentially influencing selectivity for AMPA receptor subtypes or improving pharmacokinetic properties.

-

Position 5: Bulky substituents at this position can steer activity towards the NMDA receptor glycine site.[5][7]

-

N1-Substitution: Modification at the N1 position has been explored to enhance affinity for kainate receptors, another subtype of iGluRs.[6][8]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of a well-validated class of AMPA receptor antagonists. Based on the extensive research on related quinoxaline-2,3-diones, it is highly probable that this compound possesses neuroprotective and anticonvulsant properties. The methoxy substituent may confer unique pharmacological characteristics, such as improved brain penetration or a more favorable selectivity profile, which warrants a thorough investigation.

The experimental workflows detailed in this guide provide a comprehensive roadmap for the preclinical evaluation of this compound. Future research should focus on obtaining quantitative data for its binding affinity and functional antagonism at AMPA receptors, followed by validation in relevant in vivo models of neurological disease. Such studies will be crucial in determining the therapeutic potential of this intriguing molecule.

References

-

Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. PubMed. [Link]

-

Structure‐Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists. ResearchGate. [Link]

-

Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. PubMed. [Link]

-

Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

-

Competitive AMPA receptor antagonists. PubMed. [Link]

-

Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. MDPI. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, glycine/NMDA and AMPA binding activity of some new 2,5,6-trioxopyrazino[1,2,3-de]quinoxalines and of their restricted analogs 2,5-dioxo- and 4,5-dioxoimidazo[1,5,4-de]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"in vitro studies of 6-Methoxyquinoxaline-2,3-diol"

An In-Depth Technical Guide to the In Vitro Evaluation of 6-Methoxyquinoxaline-2,3-diol

Authored by a Senior Application Scientist

Preamble: The Quinoxaline Scaffold and the Untapped Potential of this compound

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[1][2][3] The 2,3-dione substitution pattern, in particular, has been a focal point of research, yielding compounds with significant therapeutic promise. This guide focuses on a specific, lesser-explored derivative: this compound. Given the rich pharmacological profile of its analogues, a systematic in vitro investigation of this compound is warranted to unlock its therapeutic potential.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a proposed cascade of in vitro studies to thoroughly characterize the biological activity of this compound. We will move beyond simple protocol listing, delving into the causality behind experimental choices and emphasizing self-validating systems to ensure data integrity.

Part 1: Foundational Characterization

Before embarking on extensive biological assays, a foundational understanding of the compound's purity and physicochemical properties is paramount.

Synthesis and Purity Assessment

The synthesis of quinoxaline-2,3-diones is typically achieved through the cyclocondensation of an o-phenylenediamine with oxalic acid or its derivatives.[4][5][6] For this compound, the starting material would be 4-methoxy-1,2-phenylenediamine.

Caption: Synthesis of this compound.

Upon synthesis, the compound's identity and purity must be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95% for biological screening.

Solubility Determination

A critical, often overlooked, parameter is the compound's solubility in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO). Poor solubility can lead to artifacts in biological assays. A preliminary solubility assessment should be conducted to determine the optimal solvent and concentration range for stock solutions.

Part 2: A Proposed Cascade for In Vitro Biological Evaluation

The following sections outline a logical progression of in vitro assays, starting with broad screening and moving towards more specific, mechanism-of-action studies. This cascade is designed to efficiently identify and characterize the biological activities of this compound.

Caption: Proposed workflow for in vitro evaluation.

Primary Screening: Unveiling Broad Biological Activity

The initial phase aims to cast a wide net to detect any significant biological effects of this compound.

2.1.1 Cytotoxicity and Antiproliferative Activity

Given that many quinoxaline derivatives exhibit anticancer properties, a primary screen for cytotoxicity is a logical starting point.[4][5]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a robust and widely used method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., HCT116, MCF-7, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.[5]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| HCT116 (Colon) | Experimental Value | Reference Value |

| MCF-7 (Breast) | Experimental Value | Reference Value |

| HepG2 (Liver) | Experimental Value | Reference Value |

2.1.2 Antimicrobial Activity

Quinoxaline derivatives have also been reported to possess antibacterial and antifungal properties.[6][7]

Recommended Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.[7]

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing appropriate growth media.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Secondary and Mechanistic Assays

If the primary screen reveals significant activity, the next step is to elucidate the underlying mechanism of action.

2.2.1 Elucidating the Mechanism of Cytotoxicity

If this compound shows potent cytotoxicity, further investigation is needed to determine if it induces apoptosis or causes cell cycle arrest.

Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

-

Cell Treatment: Treat the cancer cells with this compound at concentrations around its IC₅₀ value for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine the phase of the cell cycle they are in.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. A significant increase in a particular phase suggests cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining):

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis induction.

2.2.2 Kinase Inhibition Profiling

Many quinoxaline derivatives function as kinase inhibitors.[8] Therefore, profiling this compound against a panel of kinases is a crucial step.

Recommended Assay: In Vitro Kinase Assay

These assays typically measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.

Step-by-Step Protocol:

-

Assay Setup: In a microplate, combine the kinase, its specific substrate, and ATP.

-

Compound Addition: Add this compound at various concentrations.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Use a detection reagent that produces a signal (e.g., luminescence, fluorescence) proportional to the amount of ATP consumed or the amount of phosphorylated substrate produced.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each kinase.

2.2.3 Receptor Binding Assays

Some quinoxaline-related structures have shown activity at various receptors, such as sigma receptors or opioid receptors.[9][10]

Recommended Assay: Radioligand Binding Assay

This is a classic and reliable method to determine the affinity of a compound for a specific receptor.

Step-by-Step Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Binding Reaction: Incubate the membranes with a radiolabeled ligand known to bind to the receptor and various concentrations of this compound.

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its inhibition constant (Ki).

2.2.4 DNA Intercalation Assay

Indoloquinoxaline derivatives, which are structurally related to quinoxalines, are known to act as DNA intercalators.[11]

Recommended Assay: DNA Unwinding Assay

This assay is based on the principle that intercalating agents unwind the DNA double helix, which can be visualized by gel electrophoresis.

Step-by-Step Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA and topoisomerase I.

-

Compound Addition: Add increasing concentrations of this compound.

-

Incubation: Incubate the mixture to allow the topoisomerase to relax the supercoiled DNA. Intercalation by the compound will inhibit this process.

-

Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize it under UV light. An increase in the amount of supercoiled DNA with increasing compound concentration indicates intercalation.

Part 3: Data Interpretation and Future Directions

The comprehensive in vitro data generated from this cascade will provide a robust profile of the biological activity of this compound. If promising activity is identified, subsequent steps would include:

-

Lead Optimization: Synthesizing and testing analogues to improve potency and selectivity.

-

In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.

-

ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

This structured and mechanistically driven approach to the in vitro evaluation of this compound will ensure a thorough understanding of its biological potential and provide a solid foundation for its further development as a potential therapeutic agent.

References

- Jubie, S., Gayathri, R., Srividya, A. R., Kalirajan, R., Prabitha, P., Sankar, S., & Elango, K. (2011). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. Letters in Drug Design & Discovery, 8(4), 317-320.

- ResearchGate. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione.

- Reddy, C. S. S., Baskar, V. H., & Gobinath, M. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 5(7), 283-288.

- Abdel-Aziem, A., El-Gohary, N. S., & El-Gendy, M. A. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Avicenna journal of phytomedicine, 8(1), 74–87.

- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules (Basel, Switzerland), 22(11), 1852.

- Al-Suwaidan, I. A., & Abdel-Aziz, A. A. M. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-25.

- Reddy, C. S. S., Baskar, V. H., & Gobinath, M. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 5(7), 283-288.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Semantic Scholar. (n.d.). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β.

- Moalli, P. A., & Rosen, C. A. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Molecular medicine (Cambridge, Mass.), 9(11-12), 241–251.

- ResearchGate. (n.d.). Biological activity of some 6H-indolo[2,3-b] quinoxalines.

- Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of enzyme inhibition and medicinal chemistry, 25(3), 394–405.

- Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., Gaudio, E., Tarantelli, C., Dong, J., Zhao, H., Pachmayr, J., Zahler, S., Bernasconi, E., Sartori, G., Cascione, L., Bertoni, F., Śledź, P., Caflisch, A., & Nevado, C. (2018). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC medicinal chemistry, 9(6), 835–844.

- Samoshkin, A., Sidorova, M., Lu, Z., O'Donnell, K. A., & Aldrich, J. V. (2021). Identification and characterization of novel candidate compounds targeting 6- and 7-transmembrane μ-opioid receptor isoforms. Journal of medicinal chemistry, 64(1), 773–787.

- Chen, S. F., Dong, X. W., Liu, Y. N., & Wang, X. W. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Mini reviews in medicinal chemistry, 15(1), 60–69.

- Driller, K. M., Libnow, S., Hein, M., Harms, M., & Langer, P. (2008). Synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides and their cytotoxic activity against human ceratinocytes (HaCaT). Organic & biomolecular chemistry, 6(23), 4218–4223.

- Miller, D. D., Osei-Gyimah, P., & Patil, P. N. (1982). 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. Journal of medicinal chemistry, 25(11), 1343–1345.

- Chang, C. P., Chen, Y. L., Lee, M. R., Chen, I. J., Loh, S. H., & Bau, Y. L. (2022). Selective and antagonist-dependent μ-opioid receptor activation by the combination of 2-{[2-(6-chloro-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4,6-(1H,5H)-pyrimidinedione and naloxone/naltrexone. Bioorganic chemistry, 128, 105905.

- Hernández-Luis, F., Hernández-Campos, A., Castillo, R., & Yépez-Mulia, L. (2022). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. Molecules (Basel, Switzerland), 27(19), 6241.

- Wang, Y., Wu, Z., Chen, L., & Li, J. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European journal of medicinal chemistry, 145, 219–229.

- Mara, T. A., El-Fattah, A. A. A., El-Remaily, M. A. A., & El-Sayed, W. M. (2024). Click synthesis of novel 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines for in vitro anticancer evaluation and docking studies. RSC advances, 14(26), 18881–18895.

- ResearchGate. (n.d.). Selective and antagonist-dependent μ-opioid receptor activation by the combination of 2-{[2-(6-chloro-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4,6-(1H,5H)-pyrimidinedione and naloxone/naltrexone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpda.org [ijpda.org]

- 7. ijpda.org [ijpda.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification and characterization of novel candidate compounds targeting 6- and 7-transmembrane μ-opioid receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: From Chemical Curiosity to Foundational Neuroscience Tools

An In-Depth Technical Guide to the Discovery and History of Quinoxalinediones

Authored by Gemini, Senior Application Scientist

The journey of the quinoxalinedione scaffold is a compelling narrative of chemical synthesis evolving to meet biological necessity. Initially a heterocyclic structure of interest, it was catapulted into the forefront of neuroscience with the discovery of its potent antagonism at excitatory amino acid receptors. This guide provides a technical and historical perspective on the discovery of quinoxalinediones, tracing their evolution from broad-spectrum antagonists to highly selective pharmacological probes that have become indispensable in dissecting the complexities of glutamatergic neurotransmission. We will explore the key molecular milestones, the rationale behind their chemical refinement, and the experimental protocols that defined their activity, offering researchers and drug development professionals a comprehensive understanding of this vital class of compounds.

The Genesis of a Scaffold: Early Synthesis and Chemical Identity

The quinoxaline framework, a fusion of benzene and pyrazine rings, was first described in the late 19th century.[1] The foundational synthesis of the quinoxaline-2,3-dione core, which forms the basis of the pharmacologically active compounds, is a direct and robust cyclocondensation reaction. The classic and still widely used method involves the reaction of an o-phenylenediamine with oxalic acid or its derivatives, such as dimethyloxalate.[2][3][4]

This reaction is mechanistically straightforward: the nucleophilic amine groups of the o-phenylenediamine attack the electrophilic carbonyl carbons of the oxalic acid derivative, leading to a double condensation and the formation of the stable, bicyclic dione structure.[4] For decades, these compounds remained largely of academic interest, part of the vast library of heterocyclic chemistry, until a pivotal discovery in the 1980s redefined their significance.

Protocol 1: General Synthesis of the Quinoxaline-2,3-dione Core

This protocol describes a standard laboratory procedure for synthesizing the parent quinoxaline-2,3-dione molecule.

Objective: To synthesize 1,4-dihydroquinoxaline-2,3-dione from o-phenylenediamine and oxalic acid.

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

4M Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Round-bottom flask, reflux condenser, heating mantle, Buchner funnel, filter paper

Methodology:

-

Reactant Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (e.g., 10.8 g, 0.1 mol) and oxalic acid dihydrate (e.g., 12.6 g, 0.1 mol).

-

Acidification: Add 100 mL of 4M HCl to the flask. The acid serves as a catalyst for the condensation reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours. The solution will typically darken.

-

Cooling and Precipitation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining acid and unreacted starting materials, followed by a wash with cold ethanol to facilitate drying.

-

Drying: Dry the purified product in a vacuum oven or desiccator. The final product, quinoxaline-2,3-dione, should be a crystalline solid.[2]

Caption: Foundational synthesis of the quinoxaline-2,3-dione scaffold.

A Paradigm Shift: Discovery as Non-NMDA Receptor Antagonists

The field of neuroscience in the 1980s was intensely focused on the role of excitatory amino acids (EAAs) like glutamate. The N-methyl-D-aspartate (NMDA) receptor had been well-characterized due to the availability of selective antagonists. However, the other major ionotropic glutamate receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, collectively termed "non-NMDA" receptors, lacked potent and selective antagonists, hindering research into their specific physiological roles.[5]

A landmark 1988 paper published in Science by Honoré et al. reported that a series of synthesized quinoxalinediones were potent and competitive antagonists at these non-NMDA receptors.[5][6] This discovery was a watershed moment, providing the scientific community with the first chemical tools to pharmacologically isolate and study AMPA and kainate receptor function. This breakthrough opened the floodgates for investigating the role of these receptors in synaptic transmission, plasticity, and excitotoxicity.

The first generation of these compounds, CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione), became the workhorses of neuropharmacology labs worldwide.[7][8]

Caption: Quinoxalinediones block glutamate activation of AMPA/Kainate receptors.

The Probes: A Comparative Analysis of First and Second-Generation Antagonists

The utility of a pharmacological tool is defined by its potency and selectivity. The initial quinoxalinediones, while groundbreaking, had limitations. The subsequent development of new analogs represented a rational, structure-driven effort to overcome these shortcomings.

First Generation: CNQX and DNQX

-

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): A potent antagonist at both AMPA and kainate receptors.[9][10] However, it also displayed some activity at the glycine-binding site of the NMDA receptor, which could confound experimental results.[9][11][12]

-

DNQX (6,7-dinitroquinoxaline-2,3-dione): Similar to CNQX, DNQX is a strong competitive antagonist of AMPA and kainate receptors.[6][13] Its dual-target profile made it an excellent tool for blocking most fast excitatory neurotransmission but not for distinguishing between AMPA and kainate receptor subtypes.[12]

Second Generation: NBQX - The Drive for Selectivity

The need for a more selective antagonist, particularly one that could spare kainate and NMDA receptors to specifically isolate AMPA receptor function, drove further synthesis. The development of NBQX (2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide) was a major step forward.[8] The addition of the sulfonamide group significantly increased its selectivity for AMPA receptors over kainate receptors and virtually eliminated its activity at the NMDA receptor glycine site.[12][14] This made NBQX the gold-standard AMPA receptor antagonist for many years and a critical tool for studying processes like long-term potentiation (LTP).[14][15]

| Compound | Target Receptor | IC₅₀ (μM) | Key Characteristics |

| CNQX | AMPA | ~0.3[9][10][16] | Potent, non-selective AMPA/kainate antagonist. |

| Kainate | ~1.5[9][10][16] | Also antagonizes NMDA glycine site at higher concentrations.[9] | |

| DNQX | AMPA | ~0.5[6] | Potent, non-selective AMPA/kainate antagonist.[13][17] |

| Kainate | ~2.0[6] | Weak NMDA receptor activity.[6] | |

| NBQX | AMPA | ~0.15[14] | Highly selective for AMPA over kainate receptors.[12][14] |

| Kainate | ~4.8[14] | Minimal activity at NMDA receptors.[14] Neuroprotective and anticonvulsant properties.[14] |

Modern Era: Targeting Receptor Subtypes and Expanding Therapeutic Horizons

The history of quinoxalinediones did not end with NBQX. As the molecular diversity of glutamate receptor subunits became clear, the focus shifted from AMPA vs. kainate selectivity to targeting specific kainate receptor subtypes (e.g., GluK1, GluK2, GluK3).[18] Through systematic structure-activity relationship (SAR) studies, researchers began modifying the quinoxalinedione core, particularly at the N1-position, to achieve unprecedented selectivity.[19] This has led to the development of tool compounds that can parse the distinct physiological roles of different kainate receptor assemblies, which are implicated in conditions like epilepsy, pain, and anxiety.[7][18]

Beyond neuroscience, the versatile quinoxaline scaffold has been explored for a vast range of therapeutic applications, including:

-

Anticancer Agents: Certain derivatives have shown antiproliferative activity.[20][21]

-

Antibacterial Agents: Quinoxalinediones have been identified as potent inhibitors of bacterial toxins like α-hemolysin in S. aureus.[22]

-

Antiviral and Antimalarial Activity: The core structure is a recognized pharmacophore in the development of various anti-infective drugs.[20][23]

Caption: The historical and developmental progression of quinoxalinediones.

Protocol 2: Pharmacological Characterization Using Electrophysiology

This protocol outlines a general workflow for assessing the antagonist activity of a novel quinoxalinedione derivative on AMPA receptor-mediated currents in neuronal preparations.

Objective: To determine the inhibitory effect and calculate the IC₅₀ of a test compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Preparation:

-

Acute brain slices (e.g., hippocampus or cortex) from a rodent model.

-

Artificial cerebrospinal fluid (aCSF) for slice maintenance and recording.

-

Recording chamber with perfusion system.

-

Patch-clamp amplifier, digitizer, and data acquisition software.

-

Glass micropipettes for whole-cell recording.

-

Test compound (novel quinoxalinedione) dissolved in a suitable vehicle (e.g., DMSO) and diluted in aCSF to various concentrations.

-

NMDA receptor antagonist (e.g., APV) and GABA-A receptor antagonist (e.g., picrotoxin) to isolate AMPA receptor currents.

Methodology:

-

Slice Preparation: Prepare 300-400 µm thick brain slices and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Isolate AMPA EPSCs: Transfer a slice to the recording chamber and continuously perfuse with aCSF containing antagonists for NMDA and GABA-A receptors. This ensures that the recorded current is mediated primarily by AMPA receptors.

-

Establish Whole-Cell Recording: Identify a target neuron (e.g., a pyramidal cell in the CA1 region of the hippocampus) under a microscope. Establish a whole-cell voltage-clamp configuration, holding the neuron at -70 mV.[24]

-

Evoke Synaptic Currents: Place a stimulating electrode nearby (e.g., in the Schaffer collaterals) to evoke EPSCs. Deliver a brief electrical pulse every 10-20 seconds to establish a stable baseline recording of the EPSC amplitude.[17][24]

-

Compound Application: Begin perfusing the slice with the lowest concentration of the test compound. Continue recording evoked EPSCs until the inhibitory effect reaches a steady state (typically 5-10 minutes).

-

Dose-Response: Wash out the compound with standard aCSF until the EPSC amplitude returns to baseline. Repeat step 5 with progressively higher concentrations of the test compound.

-

Data Analysis: For each concentration, measure the percentage of inhibition of the baseline EPSC amplitude. Plot the percent inhibition against the log of the compound concentration to generate a dose-response curve. Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.

Conclusion and Future Perspectives

The history of quinoxalinediones is a testament to the power of chemical innovation in advancing biological understanding. From their initial synthesis as heterocyclic novelties to their discovery as potent glutamate receptor antagonists, they have fundamentally shaped our knowledge of excitatory neurotransmission. The iterative process of refining their structure—from the broad-spectrum tools like CNQX and DNQX to the highly selective AMPA antagonist NBQX, and now to subtype-selective kainate receptor modulators—demonstrates a mature and dynamic field of medicinal chemistry. As research continues to unravel the nuances of neurological and psychiatric disorders, the quinoxalinedione scaffold will undoubtedly continue to serve as a foundational template for designing next-generation therapeutics with even greater precision and efficacy.

References

- N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists: X-ray Crystallography, Structure-Affinity Relationships, and in Vitro Pharmacology. (2019). PubMed.

- 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Elsevier.

- Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. (2021). PMC.

- Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. (1988). PubMed.

- Synthesis and Excitatory Amino Acid Pharmacology of a Series of Heterocyclic-Fused Quinoxalinones and Quinazolinones. PubMed.

- Kainate Receptor Antagonists. (2023). Encyclopedia.pub.

- Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype. (2022). PMC.

- CNQX – Knowledge and References. Taylor & Francis.

- DNQX (FG 9041) | Non-NMDA Receptor Antagonist. MedChemExpress.

- DNQX - Wikipedia. Wikipedia.

- Highly potent quinoxalinediones inhibit α-hemolysin and ameliorate Staphylococcus aureus lung infections. Technical University of Munich.

- DNQX | AMPA / kainate receptor antagonist. Hello Bio.

- NBQX - Grokipedia. Grokipedia.

- DNQX | GluR antagonist | CAS 2379-57-9. Selleck Chemicals.

- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.

- List of AMPA receptor antagonists. Drugs.com.

- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.

- CNQX - AMPA Receptor Antagonist for Neuroscience. APExBIO.

- Some quinoxaline-based drugs and drug-like candidates as anticancer agents. ResearchGate.

- (PDF) AMPA Receptor Antagonists as Potential Anticonvulsant Drugs. ResearchGate.

- Reported quinoxalines as potent AMPA receptor antagonists. ResearchGate.

- CNQX (Cyanquixaline)| AMPA Receptor Antagonist. Tocris Bioscience.

- DNQX – Knowledge and References. Taylor & Francis.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Alert.

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2021). PMC.

- NBQX | AMPA receptor antagonist. Hello Bio.

- NBQX – Knowledge and References. Taylor & Francis.

- Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. (2014). PMC.

- Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their. (2011). Ingenta Connect.

- CBS22_11-Synthesis of new quinoxaline-2,3-dione derivatives for biological activities. (2022). Université Sidi Mohamed Ben Abdellah.

- CNQX (FG9065) | AMPA Antagonist. MedchemExpress.com.

- Quinoxalinedione - Wikipedia. Wikipedia.

- Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. PubMed.

- CNQX | AMPA Receptor Antagonists. R&D Systems.

- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. ResearchGate.

- NBQX | AMPA Receptors. Tocris Bioscience.

- NBQX (FG9202) | AMPA Receptor Antagonist. MedchemExpress.com.

- Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). (2003). PubMed.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dio...: Ingenta Connect [ingentaconnect.com]

- 4. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 5. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]